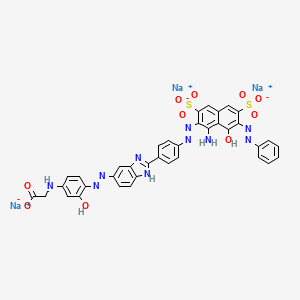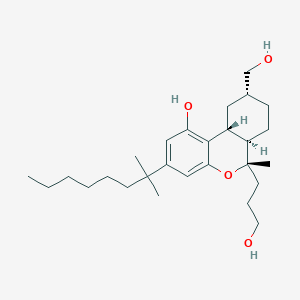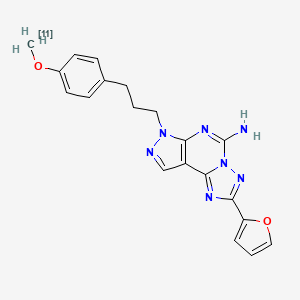
Trisodium N-(4-((2-(4-((1-amino-8-hydroxy-7-(phenylazo)-3,6-disulpho-2-naphthyl)azo)phenyl)-1H-benzimidazol-5-yl)azo)-3-hydroxyphenyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisodium N-(4-((2-(4-((1-amino-8-hydroxy-7-(phenylazo)-3,6-disulpho-2-naphthyl)azo)phenyl)-1H-benzimidazol-5-yl)azo)-3-hydroxyphenyl)glycinate is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications. The compound’s structure includes multiple azo groups, which are responsible for its intense coloration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium N-(4-((2-(4-((1-amino-8-hydroxy-7-(phenylazo)-3,6-disulpho-2-naphthyl)azo)phenyl)-1H-benzimidazol-5-yl)azo)-3-hydroxyphenyl)glycinate involves several steps:
Diazotization: The process begins with the diazotization of 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid.
Coupling Reactions: The diazonium salt formed is then coupled with 3-aminophenol and subsequently with 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid.
Final Coupling: The final coupling step involves the reaction with diazotized benzenamine, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes, ensuring precise control over reaction conditions such as temperature, pH, and reactant concentrations to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Trisodium N-(4-((2-(4-((1-amino-8-hydroxy-7-(phenylazo)-3,6-disulpho-2-naphthyl)azo)phenyl)-1H-benzimidazol-5-yl)azo)-3-hydroxyphenyl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the azo groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Halogens, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction typically yields aromatic amines, while oxidation can produce various oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
Trisodium N-(4-((2-(4-((1-amino-8-hydroxy-7-(phenylazo)-3,6-disulpho-2-naphthyl)azo)phenyl)-1H-benzimidazol-5-yl)azo)-3-hydroxyphenyl)glycinate has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Wirkmechanismus
The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The azo bonds can undergo cleavage under specific conditions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact molecular targets and pathways involved depend on the specific application and conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Direct Black 168: A similar azo dye with comparable structural features and applications.
Acid Black 1: Another azo dye used in similar industrial applications.
Reactive Black 5: Known for its use in textile dyeing with similar azo group structures.
Uniqueness
Trisodium N-(4-((2-(4-((1-amino-8-hydroxy-7-(phenylazo)-3,6-disulpho-2-naphthyl)azo)phenyl)-1H-benzimidazol-5-yl)azo)-3-hydroxyphenyl)glycinate stands out due to its specific combination of azo groups and sulfonic acid functionalities, which provide unique color properties and reactivity compared to other similar compounds.
Eigenschaften
| 93857-60-4 | |
Molekularformel |
C37H25N10Na3O10S2 |
Molekulargewicht |
902.8 g/mol |
IUPAC-Name |
trisodium;2-[4-[[2-[4-[(1-amino-8-hydroxy-7-phenyldiazenyl-3,6-disulfonatonaphthalen-2-yl)diazenyl]phenyl]-1H-benzimidazol-5-yl]diazenyl]-3-hydroxyanilino]acetate |
InChI |
InChI=1S/C37H28N10O10S2.3Na/c38-33-32-20(15-30(59(55,56)57)35(36(32)51)47-42-21-4-2-1-3-5-21)14-29(58(52,53)54)34(33)46-43-22-8-6-19(7-9-22)37-40-25-12-11-24(16-27(25)41-37)44-45-26-13-10-23(17-28(26)48)39-18-31(49)50;;;/h1-17,39,48,51H,18,38H2,(H,40,41)(H,49,50)(H,52,53,54)(H,55,56,57);;;/q;3*+1/p-3 |
InChI-Schlüssel |
CGERCXKIXPEQOB-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)C5=NC6=C(N5)C=CC(=C6)N=NC7=C(C=C(C=C7)NCC(=O)[O-])O)N)O.[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






